2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method is the [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This reaction is base-catalyzed and occurs at room temperature under environmentally friendly conditions, tolerating water and air.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Naphtho[2,3-c]thiophene-4,9-dione: Used in the development of photovoltaic materials.
Uniqueness
What sets 2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique chromeno-pyrrole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO5/c1-3-13-28-16-10-8-15(9-11-16)20-19-21(25)17-6-4-5-7-18(17)29-22(19)23(26)24(20)12-14-27-2/h4-11,20H,3,12-14H2,1-2H3 |
InChI Key |
OBPVUWJGZXOBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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